molecular formula C24H54O4SSn2 B1610990 Bis(Tri-n-Butyltin) Sulfate CAS No. 26377-04-8

Bis(Tri-n-Butyltin) Sulfate

Cat. No. B1610990
CAS RN: 26377-04-8
M. Wt: 676.2 g/mol
InChI Key: XEPUJTDDAPFGMG-UHFFFAOYSA-L
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Description

Bis(Tri-n-Butyltin) Sulfate is a chemical compound with the molecular formula C24H54O4SSn2 . It is used in various applications, including as a reagent in the synthesis of other chemical compounds .


Molecular Structure Analysis

The molecular structure of Bis(Tri-n-Butyltin) Sulfate consists of three butyl groups covalently bonded to a tin(IV) atom . The general formula for these compounds is (CH3CH2CH2CH2)3Sn−X .


Chemical Reactions Analysis

While specific chemical reactions involving Bis(Tri-n-Butyltin) Sulfate are not detailed in the retrieved sources, organotin compounds like this are known to be involved in various chemical reactions, including tin-carbon bond formation, desulfurization, and deoxygenation .

Scientific Research Applications

Mössbauer Spectroscopy

Bis(Tri-n-Butyltin) Sulfate has been studied using Mössbauer Spectroscopy to understand its intermolecular interactions in the solid state . This technique allows scientists to determine the Mössbauer parameters of the compound, which are crucial for elucidating the structure and behavior of the tin atoms within the molecule. The studies have provided insights into the recoil-free fraction of the compound and the mean square displacement of the tin atom, suggesting a non-polymeric structure for this compound .

Synthesis of Organosulfates

The compound serves as a precursor in the synthesis of organosulfates . Organosulfates are important in biology, playing roles in xenobiotic metabolism and signaling in disease states. The development of tributylstannanylium sulfate as a high-yielding route to organosulfates has been reported, with optimized reaction conditions for a diverse range of alcohols, including natural products and amino acids .

Electrochemical Energy Storage and Conversion

While not directly related to Bis(Tri-n-Butyltin) Sulfate, the synthesis and applications of materials like tungsten disulfide in electrochemical energy storage and conversion can be analogous to potential applications of organotin compounds . These materials are used in the construction of environmentally benign energy storage and conversion devices, and Bis(Tri-n-Butyltin) Sulfate could potentially be used in similar applications due to its chemical properties.

Photocatalysis

Research into tannin-derived hybrid materials has suggested possible applications for organotin compounds like Bis(Tri-n-Butyltin) Sulfate in photocatalysis . These materials are increasingly being studied for their ability to facilitate molecular interactions and protein ligand binding, which is a key area of interest in drug discovery.

Biomedical Applications

The compound’s derivatives could be explored for biomedical applications , particularly in the development of drug molecules containing organosulfates . These include anticoagulants, beta-lactamase inhibitors, treatments for varicose veins, and analgesics, where the organosulfate groups play a critical role.

Stimuli-Responsive Materials

Another emerging field for the application of Bis(Tri-n-Butyltin) Sulfate is in the creation of stimuli-responsive materials . These materials can change their properties in response to external stimuli, making them useful in various smart material applications.

Solid-State Chemistry

The compound’s role in solid-state chemistry, particularly in understanding the intermolecular interactions of organotin species, is significant . This knowledge is essential for designing materials with specific properties and behaviors.

Chemical Synthesis

Lastly, Bis(Tri-n-Butyltin) Sulfate is used in chemical synthesis as a reagent for introducing sulfate groups into target molecules . This process is crucial for the synthesis of complex molecules, especially those with poor solubility in organic solvents.

Safety and Hazards

Bis(Tri-n-Butyltin) Sulfate is considered hazardous. It is toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

tributylstannanylium;sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6C4H9.H2O4S.2Sn/c6*1-3-4-2;1-5(2,3)4;;/h6*1,3-4H2,2H3;(H2,1,2,3,4);;/q;;;;;;;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPUJTDDAPFGMG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn+](CCCC)CCCC.CCCC[Sn+](CCCC)CCCC.[O-]S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H54O4SSn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(Tri-n-Butyltin) Sulfate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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